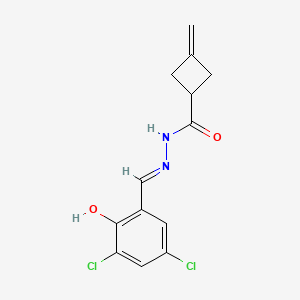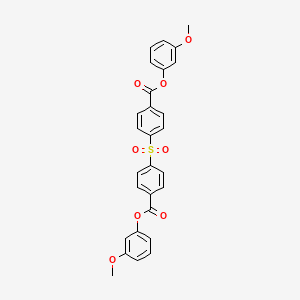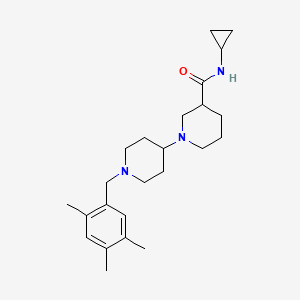![molecular formula C23H18N2O2 B6006036 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide, also known as NPB, is a chemical compound that has been widely studied for its potential use in scientific research. NPB belongs to a class of compounds known as benzamides, which are known for their diverse range of biological activities. In
作用机制
The mechanism of action of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide is not fully understood, but it is believed to involve several different pathways. One of the primary mechanisms of action is through the activation of the Nrf2/ARE pathway, which is responsible for regulating the body's response to oxidative stress. 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has also been shown to inhibit the activity of several different enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has a variety of biochemical and physiological effects, depending on the specific application. In the field of neuroscience, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to protect against neuronal cell death induced by oxidative stress, as well as to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide in lab experiments is its versatility. 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to have a wide range of biological activities, making it useful for a variety of different applications. Additionally, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide in lab experiments. For example, the mechanism of action of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has not yet been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide. One area of research is in the field of neuroscience, where 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has shown promise as a potential treatment for Alzheimer's disease. Additional studies are needed to further explore the neuroprotective effects of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide and to determine the optimal dosages and administration methods. Another area of research is in the field of cancer research, where 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to inhibit the growth of several different types of cancer cells. Further studies are needed to explore the potential of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide as a cancer treatment, as well as to determine the optimal dosages and administration methods. Finally, additional studies are needed to further explore the mechanism of action of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide, which could lead to the development of new drugs with even greater biological activity.
合成方法
The synthesis of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide involves several steps, starting with the reaction of 3-pyridinecarboxaldehyde with 4-aminobenzonitrile to form 4-(3-pyridyl)benzonitrile. This intermediate is then reacted with 1-naphthol to form the final product, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide. The yield of this reaction is typically around 60-70%, and the purity of the final product can be increased through recrystallization.
科学研究应用
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to have neuroprotective effects. Specifically, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to protect against neuronal cell death induced by oxidative stress, as well as to improve cognitive function in animal models of Alzheimer's disease. 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of several different types of cancer cells.
属性
IUPAC Name |
4-(naphthalen-1-yloxymethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-20-7-4-14-24-15-20)19-12-10-17(11-13-19)16-27-22-9-3-6-18-5-1-2-8-21(18)22/h1-15H,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUQPUQUFRSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(naphthalen-1-yloxy)methyl]-N-(pyridin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005960.png)
![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)


![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)
![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)


![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)


![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)